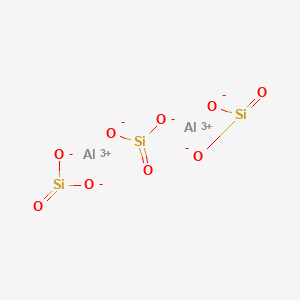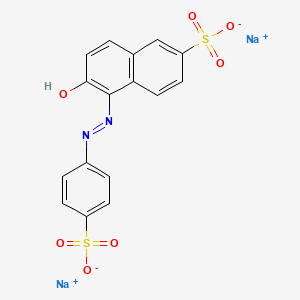
Ethyl 4-bromo-3-ethoxy-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-3-ethoxy-2-butenoate is a chemical compound with the molecular formula C8H13BrO3 and a molecular weight of 237.09 g/mol . It is primarily used in research and industrial applications, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
Ethyl 4-bromo-3-ethoxybut-2-enoate is a complex organic compound that is used in various biochemical research
Mode of Action
It has been used as a synthon in the preparation of some new ethyl (2z)-2h-1,4-benzoxazin-3(4h)-ylideneacetate . This suggests that it might interact with its targets through a series of chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
It has been used in the synthesis of new 1,4-benzoxazines and pyrrole-2-ones , indicating that it may play a role in these biochemical pathways.
Result of Action
Its use in the synthesis of new compounds suggests that it may have significant effects at the molecular level .
Action Environment
Like many other organic compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-ethoxy-2-butenoate can be synthesized through various synthetic routes. One common method involves the bromination of ethyl 3-ethoxybut-2-enoate. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of ethyl 4-bromo-3-ethoxybut-2-enoate may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-ethoxy-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form ethyl 3-ethoxybut-2-enoate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of ethyl 4-substituted-3-ethoxybut-2-enoates.
Reduction: Formation of ethyl 3-ethoxybut-2-enoate.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 4-bromo-3-ethoxy-2-butenoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: As a building block for the development of new drugs and therapeutic agents.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-ethoxybut-2-enoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 4-bromo-3-ethoxybut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-chloro-3-ethoxybut-2-enoate: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
Ethyl 4-bromo-3-ethoxy-2-butenoate is unique due to its bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
1116-50-3 |
|---|---|
Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
ethyl 4-bromo-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C8H13BrO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3 |
InChI Key |
FYYMWILFRUUBCX-UHFFFAOYSA-N |
SMILES |
CCOC(=CC(=O)OCC)CBr |
Canonical SMILES |
CCOC(=CC(=O)OCC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)




![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate](/img/structure/B1143383.png)

